2-(2-Bromo-4,5-difluorophenoxy)pyridine is a chemical compound notable for its complex structure and potential applications in various fields, particularly in pharmaceuticals and agrochemicals. It is characterized by a pyridine ring substituted with a bromine atom and a difluorophenoxy group. The molecular formula of this compound is , and its molecular weight is approximately .
The compound can be synthesized using various methods, primarily involving the reaction of 2,4-difluorophenol with bromo-substituted pyridines. The synthesis often employs bases such as potassium carbonate and solvents like dimethylformamide to facilitate the reaction .
2-(2-Bromo-4,5-difluorophenoxy)pyridine is classified as an organobromine compound due to the presence of the bromine atom. It falls under the category of heterocyclic compounds because of its pyridine ring, which contains nitrogen as part of its structure.
The synthesis of 2-(2-Bromo-4,5-difluorophenoxy)pyridine typically involves nucleophilic substitution reactions. A common method includes:
The reaction typically requires precise control over temperature and time to optimize yield and purity. Reaction conditions may vary based on specific laboratory setups or industrial applications.
The molecular structure of 2-(2-Bromo-4,5-difluorophenoxy)pyridine can be represented by its canonical SMILES notation: C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)Br
. This notation indicates the arrangement of atoms within the molecule, highlighting both the aromatic rings and substituents .
The compound can participate in several types of chemical reactions:
Each reaction type requires specific conditions such as temperature, pressure, and choice of catalysts or solvents to achieve desired outcomes.
The mechanism of action for 2-(2-Bromo-4,5-difluorophenoxy)pyridine varies depending on its application:
Relevant analyses such as infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide further insights into functional groups and molecular interactions .
2-(2-Bromo-4,5-difluorophenoxy)pyridine has several applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2